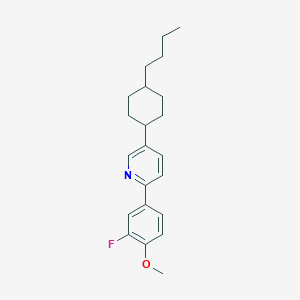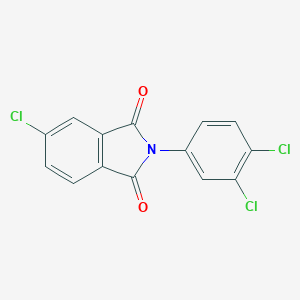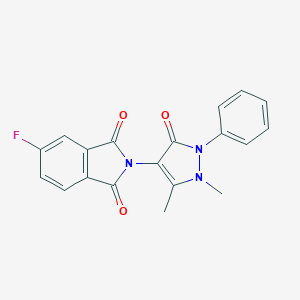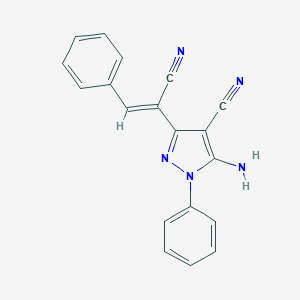
5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a cyano group, and a phenyl group attached to the pyrazole ring, along with a cinnamoyl nitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-4-cyano-1-phenyl-3-pyrazole with cinnamaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have shown promise as antimicrobial and anticancer agents. The presence of the pyrazole ring is crucial for the biological activity of these compounds .
Industry: The compound is used in the development of dyes and pigments due to its ability to form stable, colored complexes with metals. It is also explored for its potential use in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The cyano group and the pyrazole ring play a significant role in binding to the active sites of enzymes or receptors .
Comparison with Similar Compounds
5-Amino-4-cyano-1-phenyl-3-pyrazole: Shares the pyrazole core but lacks the cinnamoyl nitrile moiety.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
Uniqueness: The presence of the cinnamoyl nitrile moiety in 5-amino-3-(1-cyano-2-phenylvinyl)-1-phenyl-1H-pyrazole-4-carbonitrile distinguishes it from other pyrazole derivatives. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13N5 |
|---|---|
Molecular Weight |
311.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-phenylethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15(11-14-7-3-1-4-8-14)18-17(13-21)19(22)24(23-18)16-9-5-2-6-10-16/h1-11H,22H2/b15-11+ |
InChI Key |
YJWQPYBRFYRETP-RVDMUPIBSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B414011.png)
![5-(4-Pentylcyclohexyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B414013.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-(4-propylcyclohexyl)benzoate](/img/structure/B414014.png)
![2-bromo-5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B414015.png)
![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)
![4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414017.png)
![2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B414018.png)
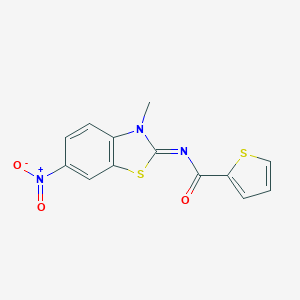
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B414021.png)
![5-(4-Ethylcyclohexyl)-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B414024.png)
![methyl 5-methyl-5H-benzo[g]indolo[2,3-b]quinoxalin-2-yl ether](/img/structure/B414026.png)
